The primary source of 13-oxooctadecanoic acid is through the oxidation of octadecanoic acid. This transformation can occur via chemical methods using oxidizing agents or through microbial processes that utilize specific bacteria capable of converting fatty acids into their oxidized forms.
The synthesis of 13-oxooctadecanoic acid can be accomplished through several methods:
In industrial applications, catalytic oxidation processes involving metal catalysts like palladium or platinum are employed to improve efficiency and scalability. The optimization of reaction conditions is crucial for achieving high yields and purity in the final product .
The compound's molecular weight is approximately 282.47 g/mol. Its structural characteristics contribute to its reactivity and interactions with biological systems.
13-Oxooctadecanoic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 13-oxooctadecanoic acid primarily involves its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors are critical regulators of lipid metabolism and inflammation within cells. By activating PPARs, this compound influences metabolic pathways related to fatty acid oxidation and energy homeostasis .
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry for structure confirmation and purity assessment .
13-Oxooctadecanoic acid (13-oxoODE) originates from the oxidative metabolism of linoleic acid (LA; 18:2n-6), an essential omega-6 polyunsaturated fatty acid (PUFA). As the most abundant dietary PUFA in human nutrition, LA undergoes sequential enzymatic modifications to form bioactive oxidized derivatives collectively termed Oxidized Linoleic Acid Metabolites (OXLAMs) [6] [8]. The initial step involves regioselective oxidation at the C13 position, yielding 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE). This unstable hydroperoxide is rapidly reduced to 13-hydroxyoctadecadienoic acid (13-HODE), the direct biochemical precursor of 13-oxoODE [3] [6]. In mammalian systems, LA esterified within phospholipids serves as the primary substrate pool, with hydrolysis by phospholipase A2 (PLA2) preceding oxidation. The concentration of circulating 13-HODE directly influences 13-oxoODE levels, as evidenced by isotopic tracer studies showing rapid conversion kinetics (t1/2 < 10 min) in hepatic models [4] [8].
The dehydrogenation of 13-HODE to 13-oxoODE is catalyzed by NAD+-dependent short-chain dehydrogenases/reductases (SDRs), particularly 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and homologs like SDR9C7 [1] [3]. This reaction involves the stereospecific abstraction of a hydride ion from the C13 hydroxyl group of 13-HODE, generating NADH and the ketone functionality characteristic of 13-oxoODE [3]. Key enzymatic characteristics include:
Table 1: Enzymatic Pathways Generating 13-OxoODE
Enzyme Class | Specific Enzymes | Primary Action | Tissue Specificity | Kinetic Parameters (Km) |
---|---|---|---|---|
Dehydrogenases | 15-PGDH, SDR9C7 | 13-HODE → 13-oxoODE | Epidermis, Liver, Kidney | 42 ± 6 µM (13-HODE) |
Lipoxygenases (LOX) | ALOX15, ALOX15B, ALOXE3 | LA → 13-HpODE → 13-HODE | Macrophages, Skin, Lung | 12 ± 2 µM (LA) |
Cytochrome P450 | CYP2C9, CYP2J2 | LA → Epoxides → Hydrolysis → 13-HODE | Liver, Endothelium | 28 ± 5 µM (LA) |
Cyclooxygenase | COX-2 (Peroxidase Activity) | LA → 13-HODE (Minor Pathway) | Inflamed Tissues | 210 ± 30 µM (LA) |
Lipoxygenases (LOXs) establish the initial regio- and stereochemical framework for 13-oxoODE biosynthesis. These non-heme iron-containing dioxygenases (EC 1.13.11.12) oxygenate LA with strict positional specificity:
Mutagenesis studies confirm that a single amino acid substitution (Ile418→Ala) in soybean LOX-1 switches product specificity from 13-HpODE (95%) to 9-HpODE (90%), underscoring the precision of regiocontrol [6].
Plant Systems
In plants, 13-oxoODE functions as a jasmonate pathway intermediate and stress signaling mediator. The biosynthetic sequence is:
Tomato (Solanum lycopersicum) exhibits tissue-specific 13-oxoODE dynamics. Under heat stress (42°C), SlLOX10 (13-LOX) transcripts increase 12.5-fold in leaves within 30 minutes, correlating with a 4.8-fold rise in 13-oxoODE. Conversely, drought preferentially induces SlLOX6 (9-LOX), limiting 13-oxoODE accumulation [7].
Mammalian Systems
Mammalian 13-oxoODE biosynthesis diverges significantly:
Table 2: Metabolic Context of 13-OxoODE in Plants vs. Mammals
Parameter | Plant Systems | Mammalian Systems |
---|---|---|
Core Pathway | Jasmonic Acid Biosynthesis | OXLAM Signaling |
Key Biosynthetic Tissues | Leaves, Roots, Fruits | Liver, Epidermis, Adrenal Glands |
Induction Triggers | Drought, Salt, Herbivory | Inflammation, Oxidative Stress |
Primary Enzymes | 13-LOX (e.g., SlLOX10), SDRs | ALOX15/15B, 15-PGDH, SDR9C7 |
Regulatory Targets | JA-Responsive Genes (e.g., PDF1.2) | PPARα, PPARγ, TRPV1 |
Pathway Endpoints | Wound Healing, Defense Compounds | Insulin Sensitization, Apoptosis Induction |
In humans, 13-oxoODE circulates primarily esterified in lipoprotein fractions: 58% in cholesteryl esters, 32% in triglycerides, and <10% as free acid. This partitioning facilitates systemic distribution while minimizing renal clearance [4] [10]. Dietary modulation studies confirm that reducing linoleic acid intake from 6.74% to 2.42% of energy lowers plasma 13-oxoODE by 23.2% within 12 weeks, demonstrating precursor-product dependence [10].
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4